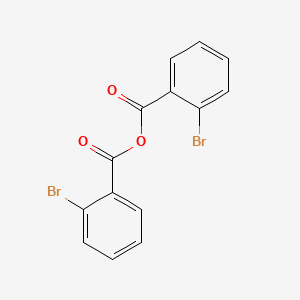

2-Bromobenzoic anhydride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143454-51-7 |

|---|---|

Molecular Formula |

C14H8Br2O3 |

Molecular Weight |

384.02 g/mol |

IUPAC Name |

(2-bromobenzoyl) 2-bromobenzoate |

InChI |

InChI=1S/C14H8Br2O3/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8H |

InChI Key |

KEQAKMCQBPAICI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Bromobenzoic Anhydride

Precursor Synthesis and Derivatization for 2-Bromobenzoic Anhydride (B1165640) Production

The foundational precursor for 2-Bromobenzoic anhydride is 2-bromobenzoic acid. Its synthesis and subsequent conversion into more reactive functional derivatives, such as acyl halides, are critical preliminary steps for several anhydride formation strategies.

A common and effective laboratory-scale synthesis of 2-bromobenzoic acid proceeds from anthranilic acid via a Sandmeyer-type reaction. This method involves the diazotization of anthranilic acid followed by the introduction of bromine. prepchem.com The reaction yields long, colorless needles of 2-bromobenzoic acid upon recrystallization. prepchem.com A wide range of 2-bromobenzoic acid derivatives are also readily available through methods such as the oxidation of 2-alkyl-1-bromo-benzenes or the lithiation of dibromobenzenes followed by treatment with carbon dioxide. nih.gov

Table 1: Synthesis of 2-Bromobenzoic Acid from Anthranilic Acid

| Precursor | Reagents | Key Conditions | Yield | Reference |

|---|

To facilitate anhydride synthesis, particularly through coupling methodologies, 2-bromobenzoic acid is often converted into a more reactive acyl halide, such as 2-bromobenzoyl chloride. This transformation can be achieved using various halogenating agents. A documented procedure involves reacting 2-bromobenzoic acid with phosphorous trichloride (B1173362) in 1,2-dichloroethane. The mixture is heated at reflux for several hours to yield the desired 2-bromobenzoyl chloride. prepchem.com Other common reagents used for this type of conversion include thionyl chloride, oxalyl chloride, and phosphorus pentachloride. researchgate.netgoogle.com

Table 2: Synthesis of 2-Bromobenzoyl Chloride

| Precursor | Reagent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| 2-Bromobenzoic Acid | Phosphorous trichloride | 1,2-Dichloroethane | Reflux for 4 hours | prepchem.com |

Direct Dehydration Routes to this compound

Direct dehydration of 2-bromobenzoic acid presents a straightforward approach to forming the corresponding anhydride. This can be accomplished through the application of heat or with the aid of chemical dehydrating agents.

High-boiling carboxylic acids, such as benzoic acid and its derivatives, can be dehydrated to their respective anhydrides by heating. wikipedia.org This process relies on driving the equilibrium toward the anhydride by removing the water formed during the reaction. For benzoic acid, this typically requires temperatures in the range of 230-260 °C, sometimes with the addition of a catalytic amount of a diacid like phthalic acid. sciencemadness.org While a specific protocol for the thermal dehydration of 2-bromobenzoic acid is not detailed, the principles suggest its feasibility under similar high-temperature conditions. It has been noted that at very high temperatures (400 °C), benzoic anhydride itself can decompose, indicating a temperature ceiling for its formation and stability. osti.gov

A widely used laboratory method for the synthesis of anhydrides from carboxylic acids involves the use of a dehydrating agent. Acetic anhydride is a common and effective reagent for this purpose. wikipedia.org The reaction involves heating the carboxylic acid with acetic anhydride. The equilibrium is driven to completion because the acetic acid byproduct is more volatile and can be removed. sciencemadness.org This general method is applicable to the synthesis of this compound from 2-bromobenzoic acid.

Acyl Halide Coupling Methodologies for this compound Formation

An alternative to direct dehydration is the coupling of an acyl halide with a carboxylate salt. For the synthesis of this compound, this would involve the reaction of 2-bromobenzoyl chloride with a salt such as sodium 2-bromobenzoate (B1222928). This is a standard and reliable method for preparing symmetrical anhydrides. wikipedia.org The reaction typically proceeds readily due to the high reactivity of the acyl chloride.

Reaction of 2-Bromobenzoyl Halides with Carboxylate Salts

A prevalent and effective method for synthesizing anhydrides is the reaction of an acyl halide with a carboxylate salt. pressbooks.pubchemistrysteps.com In the context of this compound, this involves the reaction of a 2-bromobenzoyl halide, most commonly 2-bromobenzoyl chloride, with a salt of 2-bromobenzoic acid, such as sodium 2-bromobenzoate.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromobenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion as the leaving group, resulting in the formation of this compound. jove.com

The choice of solvent and reaction conditions can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred to avoid the hydrolysis of the acyl chloride. The use of a base, such as pyridine (B92270), can also be employed when reacting the acyl halide with the corresponding carboxylic acid, as it deprotonates the carboxylic acid, enhancing its nucleophilicity. jove.com

Table 1: General Reaction Parameters for the Synthesis of Anhydrides from Acyl Halides and Carboxylate Salts

| Parameter | Typical Conditions |

| Reactants | Acyl Halide, Carboxylate Salt (or Carboxylic Acid with a base) |

| Solvent | Aprotic solvents (e.g., diethyl ether, THF, dichloromethane) |

| Temperature | Room temperature to gentle heating |

| Base (if applicable) | Pyridine, triethylamine |

While this method is conceptually straightforward, optimization is necessary to minimize side reactions and maximize the yield of the desired anhydride.

Controlled Hydrolysis of 2-Bromobenzoyl Halides

The hydrolysis of acyl chlorides typically leads to the formation of the corresponding carboxylic acid. libretexts.org This reaction is often considered an undesirable side reaction during the synthesis of other carboxylic acid derivatives. libretexts.org The formation of an anhydride through the controlled hydrolysis of an acyl halide is not a standard synthetic route. The reaction of an acyl halide with water is generally vigorous and difficult to control to the extent that only a partial reaction to form the anhydride occurs. The primary product of the reaction of 2-bromobenzoyl chloride with water would be 2-bromobenzoic acid.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies.

Homogeneous Catalysis in Anhydride Formation

Homogeneous catalysis offers a pathway to enhance the efficiency of anhydride synthesis. While specific examples for this compound are not extensively documented, general principles of homogeneous catalysis can be applied. For instance, certain transition metal complexes can act as catalysts in carbonylation reactions to produce anhydrides. acs.org Another approach involves the use of catalysts to facilitate the reaction between acyl halides and carboxylic acids. For example, pyridine is often used in stoichiometric amounts but can function catalytically in some instances to promote the formation of the anhydride linkage.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to more sustainable chemical processes. nih.gov For anhydride synthesis, solid acid catalysts could potentially be employed to facilitate the dehydration of carboxylic acids or the reaction between an acyl halide and a carboxylic acid. While specific applications of heterogeneous catalysts for the synthesis of this compound are not well-documented, research in related areas, such as the use of Amberlyst-15 for the esterification of mixed carboxylic-fatty anhydrides, suggests the potential for such applications. nih.gov

Solvent-Free and Reduced-Waste Methodologies

Solvent-free reaction conditions are a key aspect of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. The synthesis of benzoic anhydride has been explored under solvent-free conditions, which could potentially be adapted for its brominated analogue. Such methods often involve heating the neat reactants, sometimes in the presence of a catalyst, to drive the reaction to completion. These approaches not only reduce waste but can also lead to higher reaction rates and simpler product isolation procedures.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability. For the synthesis of anhydrides, factors such as reaction kinetics, heat transfer, and purification methods become critical at a larger scale.

For instance, in the production of phthalic anhydride, a related aromatic anhydride, process parameters such as catalyst weight, temperature, and pressure are meticulously controlled to maximize yield and efficiency. chemrevise.org Similar principles would apply to the large-scale synthesis of this compound. The choice of reactor type, whether batch or continuous flow, would also be a key consideration. Continuous flow processes can offer advantages in terms of safety, consistency, and scalability.

Purification of the final product is another crucial aspect. Techniques such as distillation under reduced pressure or recrystallization are commonly employed for anhydrides. orgsyn.org The optimization of these purification steps is essential to achieve the desired product purity while minimizing product loss and energy consumption. A thorough understanding of the process economics, including raw material costs, energy usage, and waste disposal, is vital for the development of a commercially viable and sustainable manufacturing process for this compound.

Reaction Parameter Influence on Yield and Purity

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. The primary route involves the reaction of 2-bromobenzoic acid with a dehydrating agent, most commonly acetic anhydride, often with a catalyst. wikipedia.orgacs.org

Key Parameters:

Dehydrating Agent and Molar Ratio: Acetic anhydride is a frequently used reagent for this type of transformation. wikipedia.org The molar ratio of acetic anhydride to 2-bromobenzoic acid is critical. A significant excess of acetic anhydride is typically used to drive the reaction equilibrium towards the product. This ensures the complete conversion of the carboxylic acid and helps to remove the water formed during the reaction.

Catalyst: The reaction is often catalyzed by a strong acid, such as syrupy phosphoric acid or sulfuric acid. orgsyn.org The catalyst facilitates the nucleophilic attack of the carboxylate on the protonated carbonyl group of another acid molecule, accelerating the rate of anhydride formation. The concentration of the catalyst must be carefully controlled; too little may result in a sluggish reaction, while too much can promote side reactions or product degradation.

Temperature and Reaction Time: The reaction mixture is typically heated to facilitate the dehydration process. The temperature must be high enough to drive the reaction forward but controlled to prevent thermal decomposition. A common strategy for the analogous synthesis of benzoic anhydride involves slowly distilling the acetic acid byproduct from the reaction mixture. orgsyn.org This removal shifts the equilibrium and helps drive the reaction to completion. The temperature at the head of the distillation column is monitored to ensure that primarily acetic acid, and not the higher-boiling acetic anhydride, is removed. orgsyn.org

Pressure: For the final isolation of the product, which has a high boiling point, fractional distillation under reduced pressure is often employed. orgsyn.org This allows the anhydride to be distilled at a lower temperature, minimizing the risk of thermal degradation and separating it from non-volatile impurities and catalyst residues.

The interplay of these parameters directly impacts the final yield and purity of the this compound. For instance, insufficient removal of the acetic acid byproduct can lead to an incomplete reaction and a lower yield. Conversely, excessively high temperatures during distillation can cause decomposition, resulting in a lower yield and reduced purity.

Table 1: Influence of Reaction Parameters on this compound Synthesis (Illustrative Data based on Analogous Reactions)

| Experiment | Molar Ratio (Acetic Anhydride : Acid) | Catalyst (mol%) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 1.2 : 1 | 0.1% H₃PO₄ | 140 | 4 | 65 | 92 |

| 2 | 1.6 : 1 | 0.1% H₃PO₄ | 140 | 4 | 85 | 96 |

| 3 | 1.6 : 1 | 0.5% H₃PO₄ | 140 | 4 | 88 | 94 (minor byproducts) |

| 4 | 1.6 : 1 | 0.1% H₃PO₄ | 160 | 2 | 82 | 91 (decomposition) |

Industrial Synthesis Feasibility and Challenges

Translating the synthesis of this compound to an industrial scale presents several feasibility considerations and challenges that extend beyond laboratory-scale synthesis.

Feasibility: The production is feasible given that the underlying chemistry—the dehydration of a carboxylic acid—is a well-established industrial process. wikipedia.org The primary raw material, 2-bromobenzoic acid, is commercially available, which is a prerequisite for large-scale production. The synthesis route using acetic anhydride is also viable, as acetic anhydride is a bulk chemical commodity. researchgate.net

Challenges:

Raw Material Cost: The cost of 2-bromobenzoic acid is significantly higher than that of unsubstituted benzoic acid, which will be a major factor in the final product's cost.

Corrosion: The use of strong acid catalysts like phosphoric or sulfuric acid, especially at elevated temperatures, requires the use of corrosion-resistant reactors, such as glass-lined steel or specialized alloys. Similarly, reagents like thionyl chloride produce highly corrosive byproducts (HCl and SO₂), necessitating robust and expensive infrastructure for handling and scrubbing these gases. google.com

Energy Consumption: The process involves heating for the reaction and subsequent high-temperature or vacuum distillation for purification. orgsyn.org These are energy-intensive steps, contributing significantly to the operational costs on an industrial scale.

Waste Management: The synthesis generates stoichiometric amounts of byproducts that require management. When using acetic anhydride, a large stream of acetic acid is produced. While this can be recovered and purified, it adds complexity and cost to the process. orgsyn.org If other reagents like thionyl chloride or oxalyl chloride are used, the resulting acidic gases (HCl, SO₂) must be neutralized and scrubbed, creating a liquid waste stream (e.g., brine) that requires treatment and disposal. acs.org

Product Stability and Purity Control: On a large scale, ensuring consistent heating and efficient distillation to avoid thermal degradation is a significant challenge. Maintaining high purity requires precise control over all process parameters to prevent the formation of byproducts, such as mixed anhydrides if impurities are present in the feedstock.

Advanced Purification and Isolation Techniques for this compound

Achieving high purity of this compound is essential for its use in subsequent chemical syntheses. Several techniques can be employed, ranging from standard laboratory methods to more advanced industrial applications.

Fractional Vacuum Distillation: Due to the high boiling point of aromatic anhydrides, purification by distillation must be conducted under reduced pressure (vacuum). orgsyn.org This lowers the boiling point, preventing thermal decomposition that could occur at atmospheric pressure. Fractional distillation is particularly effective for separating the anhydride from lower-boiling impurities, such as residual acetic anhydride or 2-bromobenzoic acid, and from non-volatile substances like the catalyst and polymerization byproducts.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. alfa-chemistry.comma.edu The selection of an appropriate solvent is the most critical step. slideshare.net An ideal solvent would dissolve this compound completely at an elevated temperature but have very low solubility for it at low temperatures. Furthermore, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). For the analogous benzoic anhydride, a mixed solvent system of benzene (B151609) and petroleum ether has been shown to be effective. orgsyn.org For this compound, a similar system using solvents like toluene (B28343) and hexanes, or recrystallization from ethanol, could be effective. umass.edulibretexts.org The process involves dissolving the crude anhydride in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined, pure crystals. The purified crystals are then isolated by suction filtration. slideshare.net

Table 2: Potential Recrystallization Solvents for this compound

| Solvent/System | Solubility (Hot) | Solubility (Cold) | Notes |

|---|---|---|---|

| Toluene/Hexane | High | Low | Good for non-polar compounds. Hexane is added as an anti-solvent to induce crystallization. |

| Ethanol | Moderate-High | Low | Potential for reaction (ester formation) if refluxed for extended periods, but often suitable for quick recrystallization. |

| Benzene/Petroleum Ether | High | Low | Effective for benzoic anhydride, but benzene is carcinogenic and less commonly used now. orgsyn.org |

| Dichloromethane/Hexane | High | Low | A volatile solvent system that is easy to remove after isolation. |

Column Chromatography: For achieving the highest possible purity, particularly on a smaller scale for analytical standards or specialized applications, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system (eluent) of appropriate polarity is then passed through the column, selectively eluting the components. The fractions are collected and analyzed, and those containing the pure anhydride are combined and the solvent evaporated. While highly effective, this method is generally not practical for large-scale industrial purification due to the high cost of the stationary phase and large solvent volumes required.

Chemical Reactivity, Reaction Mechanisms, and Transformative Potential of 2 Bromobenzoic Anhydride

Reactivity of the Bromo-Substituent in 2-Bromobenzoic Anhydride (B1165640) Derivatives

The bromine atom on the aromatic ring of derivatives of 2-bromobenzoic anhydride, such as 2-bromobenzoate (B1222928) esters, is susceptible to various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

2-Bromobenzoate esters are versatile substrates in a number of palladium-catalyzed cross-coupling reactions. researchgate.net The ester group generally remains stable under the conditions used for many of these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromobenzoate ester with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orguit.noresearchgate.net This method is widely used for the synthesis of biaryl compounds. a-star.edu.sgnih.gov For instance, the carbonylative Suzuki-Miyaura coupling of methyl 2-bromobenzoate with various boronic acids has been explored for the synthesis of 2-aroylbenzoate derivatives. rsc.orguit.noresearchgate.net Nickel-catalyzed versions of this coupling have also been developed. researchgate.net

Heck Reaction: The Heck reaction couples the 2-bromobenzoate ester with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with the alkene. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. Intramolecular Heck reactions of ortho-halogenated benzoates have been used to synthesize isochromanone derivatives. researchgate.netchim.it

Sonogashira Coupling: This reaction couples the 2-bromobenzoate ester with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of aryl alkynes. Palladium-free Sonogashira couplings of 2-bromobenzoic acids have also been reported. researchgate.net

Table 4: Cross-Coupling Reactions of Methyl 2-Bromobenzoate

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biphenyl (B1667301) derivative | rsc.orguit.noresearchgate.net |

| Heck | Alkene | Pd catalyst, base | Alkenyl benzoate (B1203000) | researchgate.netorganic-chemistry.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl benzoate | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Adjacent to the Bromine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Generally, aromatic rings are nucleophilic and resistant to attack by nucleophiles. wikipedia.org However, the presence of electron-withdrawing groups can render the aromatic ring electrophilic and susceptible to nucleophilic attack. wikipedia.orgopenstax.org In the case of this compound, the bromine atom and the anhydride group, both being electron-withdrawing, activate the benzene (B151609) ring for such reactions.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process. pressbooks.publibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.orglibretexts.org The presence of electron-withdrawing groups at the ortho or para positions to the leaving group is crucial for stabilizing this intermediate through resonance. openstax.orgpressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

While direct examples of nucleophilic aromatic substitution specifically on this compound are not extensively detailed in the provided search results, the reactivity of the related 2-bromobenzoic acid provides some insight. The presence of the bromine atom on the benzene ring influences its reactivity, making it a key component in synthetic pathways for pharmaceuticals and agrochemicals. solubilityofthings.com The carboxylic acid group, much like the anhydride, alongside the bromine substitution, makes the compound highly useful in various chemical reactions, including nucleophilic substitutions. solubilityofthings.com

It is important to differentiate the SNAr mechanism from other nucleophilic aromatic substitution pathways, such as the benzyne (B1209423) mechanism. The benzyne mechanism involves an elimination-addition pathway and is typically favored in the absence of electron-withdrawing groups and in the presence of a very strong base. pressbooks.pubmasterorganicchemistry.com Given the electronic nature of this compound, the SNAr pathway is the more probable route for nucleophilic substitution.

Ring-Opening and Acyl Transfer Reactions of this compound

This compound, as a carboxylic acid anhydride, readily undergoes ring-opening and acyl transfer reactions when treated with various nucleophiles. These reactions are fundamental to its utility as an acylating agent. The general mechanism involves the nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, cleaving the C-O-C bond and resulting in the transfer of a 2-bromobenzoyl group to the nucleophile and the formation of a 2-bromobenzoate salt as a leaving group. libretexts.org

Common nucleophiles that participate in these reactions include alcohols, amines, and water.

Reaction with Alcohols (Alcoholysis): In the presence of an alcohol, this compound will undergo alcoholysis to form an ester and 2-bromobenzoic acid. This reaction is a standard method for the synthesis of 2-bromobenzoate esters.

Reaction with Amines (Aminolysis): Primary and secondary amines react with this compound to yield N-substituted 2-bromobenzamides and a 2-bromobenzoate salt. ncert.nic.in This acylation reaction is a common strategy for introducing the 2-bromobenzoyl group onto a nitrogen atom. ncert.nic.in

Reaction with Water (Hydrolysis): Hydrolysis of this compound regenerates two molecules of 2-bromobenzoic acid. libretexts.org This reaction is generally facile and highlights the moisture sensitivity of the anhydride.

A notable application of ring-opening reactions is seen in rhodium(I)-catalyzed processes. For instance, the ring opening of oxabicyclic adducts with nucleophiles like 2-bromobenzoic acid in the presence of a rhodium(I) catalyst has been demonstrated to produce highly functionalized organic molecules. nih.gov

Role of this compound as an Acylating Agent in Complex Syntheses

This compound serves as a valuable acylating agent in the synthesis of complex molecules. Acylation is the process of introducing an acyl group into a compound, and acid anhydrides are frequently employed for this purpose due to their reactivity, which is greater than that of esters and amides but more manageable than that of acid chlorides. sciencemadness.org

The utility of this compound as an acylating agent is demonstrated in various synthetic transformations:

In the synthesis of depsidones, 2-bromobenzoic acid, which can be formed from the anhydride, was used to acylate catechol, leading to an acylated diphenyl ester. unca.edu

Friedel-Crafts acylation reactions, which typically use acyl chlorides, can also be performed with acid anhydrides in the presence of a Lewis acid catalyst to form aromatic ketones. quora.comgoogle.com This allows for the introduction of the 2-bromobenzoyl group onto an aromatic substrate.

The anhydride can be used in the preparation of other activated species. For example, it can react with a carboxylic acid to form a mixed anhydride, which can then be used in subsequent reactions. academie-sciences.fr

The reactivity of aromatic carboxylic anhydrides like this compound is generally lower than that of their aliphatic counterparts, which can be exploited for selective acylations. tcichemicals.com

Influence of Catalysis and Reaction Conditions on this compound Reactivity

The reactivity of this compound is significantly influenced by the reaction conditions, including the presence of catalysts, the choice of solvent, and temperature control.

Acid and Base Catalysis in Anhydride Transformations

Both acid and base catalysis play crucial roles in modulating the reactivity of this compound and its derivatives.

Acid Catalysis: In reactions like Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of a carboxylic acid (or by extension, an anhydride), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgopenstax.org Solid acid catalysts, such as sulfated zirconia, have been shown to be effective in promoting the formation of symmetric carboxylic anhydrides from carboxylic acids. google.comresearchgate.net Acid catalysis is also employed in halogenation reactions of benzoic acid derivatives. google.com

Base Catalysis: Bases are often used to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the attack on the anhydride. For example, in the acylation of amines, a base stronger than the amine, such as pyridine (B92270), is often added to scavenge the proton generated and drive the reaction to completion. ncert.nic.in In some syntheses, a base like sodium hydroxide (B78521) is used to generate an enolate, which then reacts with an anhydride. beilstein-journals.org The synthesis of symmetrical anhydrides from activated amides can be mediated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). sciencemadness.org

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can dictate the outcome and efficiency of reactions involving this compound.

Solvent Effects: The solvent can influence reaction rates and even the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govweebly.com For instance, in Ullmann reactions involving 2-halobenzoic anhydrides, the choice of solvent significantly affects the ratio of the desired cyclized product to the reduced byproduct. lookchem.com Pyridine was found to be an effective solvent for this transformation. lookchem.com In other catalytic systems, solvents like DMF, DMA, and DMSO have been evaluated, with solubility being a key factor for reaction success. rsc.org

Temperature Control: Reaction temperature has a direct impact on the reaction rate. Generally, increasing the temperature increases the rate of reaction. solubilityofthings.com However, for some reactions, there is an optimal temperature beyond which side reactions or decomposition may occur. For example, in the synthesis of symmetrical carboxylic anhydrides using a sulfated zirconia catalyst, the yield reached a maximum at 40 °C. researchgate.net In palladium-catalyzed cycloadditions, adjusting the temperature to 70 °C was found to be optimal for maximizing the product yield. rsc.org Conversely, some intermediates may be labile at higher temperatures, necessitating lower reaction temperatures for their isolation. nih.gov

Ligand Effects in Metal-Catalyzed Transformations

In metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is crucial in determining the catalyst's activity, selectivity, and stability. rsc.orgmdpi.com Ligands can influence the electronic and steric environment of the metal center, thereby affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.gov

Phosphine (B1218219) Ligands: A wide variety of phosphine ligands, both monodentate and bidentate, have been explored in palladium-catalyzed cross-coupling reactions. nih.gov However, in some reactions involving this compound derivatives, the effect of different phosphine ligands on selectivity was found to be minimal. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a robust class of ligands for palladium catalysis due to the high stability of the resulting complexes. mdpi.comresearchgate.net They are strongly σ-donating and have been successfully employed in various cross-coupling reactions. researchgate.net

Olefinic Ligands: In certain palladium-catalyzed reactions, olefinic ligands have been shown to have a significant impact on selectivity. nih.gov For example, in the cross-coupling of aromatic bromides, the addition of an olefinic ligand like dibenzylideneacetone (B150790) (dba) increased the regioselectivity of the reaction. nih.gov The π-acidity of the olefinic ligand is thought to promote the reductive elimination step. nih.gov

Other Ligands: In a palladium/norbornene-catalyzed C-H/N-H cycloaddition of carbazoles with 2-bromobenzoic acid, the reaction was optimized with specific bases and solvents, highlighting the interplay between different components of the catalytic system. rsc.orgrsc.org

The following table summarizes the effect of different ligands in a specific palladium-catalyzed cross-coupling reaction.

| Catalyst/Ligand | Conversion (%) | Selectivity (γ:α) |

| Pd(OAc)2 | - | 1:1.2 |

| PdBr2 | - | 1:1.1 |

| PdCl2(dppf) | - | 1:1.1 |

| PdCl2(xantphos) | - | 1:1.3 |

| Pd2(dba)3 | - | 3.2:1 |

| Pd(dba)2 | - | 5.3:1 |

| Pd2(dba)3 (no PPh3) | - | 10:1 |

| Data adapted from a study on the cross-coupling of aromatic bromides with allylic silanolate salts, illustrating the significant impact of olefinic ligands and the absence of phosphine ligands on regioselectivity. nih.gov |

Mechanistic Investigations of this compound Reaction Pathways

The reactivity of this compound is largely defined by the principles of nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. This process is influenced by the nature of the nucleophile, the solvent, and the potential for alternative reaction pathways stemming from the presence of the ortho-bromine atom. Mechanistic investigations are crucial for understanding and predicting the outcomes of these transformations.

The kinetics of reactions involving this compound, like other acid anhydrides, are typically studied to determine the rate law and identify the slowest, or rate-determining, step of the mechanism. For most nucleophilic acyl substitution reactions, the mechanism proceeds in two principal steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (a 2-bromobenzoate anion) to reform the carbonyl double bond. saskoer.casaskoer.ca

Generally, the initial nucleophilic attack is the rate-determining step because it involves the disruption of the stable aromatic and carbonyl systems. saskoer.ca However, the nature of the specific reactants can alter this. For some anhydride hydrolyses, the elimination of the leaving group (step two) has been suggested as the rate-determining step. vaia.com

Kinetic studies on analogous systems provide insight into factors affecting the reaction rate. For instance, research on the reaction of wood cell wall hydroxyl groups with various carboxylic acid anhydrides shows that activation energies can be determined, providing a quantitative measure of reactivity. researchgate.net In a study modeling enzymatic reactions, the rate of anhydride formation was found to be accelerated 60-fold by changing the pH from 6.6 to 4.4, highlighting the sensitivity of the reaction kinetics to the reaction environment. nih.gov While specific kinetic data for this compound is not extensively documented in readily available literature, the principles derived from similar anhydrides are applicable.

Table 1: Factors Influencing the Rate-Determining Step in Anhydride Reactions

| Factor | Influence on Reaction Rate | Typical Rate-Determining Step |

|---|---|---|

| Nucleophile Strength | A stronger nucleophile increases the rate of the initial attack. | Step 1: Nucleophilic Attack saskoer.ca |

| Leaving Group Ability | A better leaving group (a more stable anion) increases the rate of the elimination step. | Step 2: Elimination of Leaving Group saskoer.cavaia.com |

| Solvent Polarity | Polar solvents can stabilize the charged tetrahedral intermediate, potentially affecting the rates of both steps. | Varies |

| Catalysis | Acid or base catalysis can significantly accelerate the reaction by activating the carbonyl group or the nucleophile. researchgate.netmasterorganicchemistry.com | Varies |

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, labeling experiments with stable isotopes like oxygen-18 (¹⁸O) or deuterium (B1214612) (²H) can elucidate the specific bonds that are broken and formed.

A classic example that can be extrapolated to this compound is the ¹⁸O-labeling study of Fischer esterification. libretexts.orglibretexts.org When a carboxylic acid reacts with an ¹⁸O-labeled alcohol, the isotope is incorporated into the final ester product, while the water formed is unlabeled. libretexts.orglibretexts.org This proves that the C-OH bond of the acid is cleaved, not the CO-H bond.

Applying this to the reaction of this compound with an ¹⁸O-labeled alcohol (R-¹⁸OH), one would expect the ¹⁸O to be found exclusively in the resulting 2-bromobenzoate ester. This outcome would confirm that the reaction proceeds via nucleophilic attack on the carbonyl carbon, with the acyl-oxygen bond of the anhydride remaining intact while the anhydride's bridging oxygen is expelled as part of the 2-bromobenzoate leaving group. Isotopic labeling studies using ¹⁸O have been instrumental in confirming mechanisms involving anhydride intermediates in enzymatic systems. nih.govnih.gov

Furthermore, the availability of deuterated precursors like 4-bromobenzoic acid-d4 suggests the feasibility of using deuterium labeling to study reactions of its 2-bromo isomer and the corresponding anhydride. medchemexpress.com Such experiments could be designed to probe for kinetic isotope effects, which occur when replacing an atom with its heavier isotope alters the reaction rate. This would be particularly insightful for complex, multi-step reactions, such as palladium-catalyzed couplings, where a C-H bond cleavage might be the rate-determining step. open.ac.ukcore.ac.uk

The elucidation of reaction mechanisms often relies on the detection, characterization, or trapping of transient intermediates. For this compound, several key intermediates can be postulated depending on the reaction conditions.

Tetrahedral Intermediate: In standard nucleophilic acyl substitution reactions, the primary intermediate is a tetrahedral species formed by the addition of the nucleophile to a carbonyl carbon. saskoer.calibretexts.orglibretexts.orgmasterorganicchemistry.com This intermediate is typically short-lived but is a cornerstone of the accepted addition-elimination mechanism. masterorganicchemistry.com Its existence is strongly supported by kinetic and isotopic labeling studies, such as the classic experiment by Myron L. Bender on the hydrolysis of ethyl benzoate in ¹⁸O-enriched water, which provided evidence for a symmetrical intermediate. masterorganicchemistry.com

Benzyne Intermediate: Under strongly basic conditions, the ortho-bromo substituent allows for an alternative pathway involving a benzyne intermediate. masterorganicchemistry.com The reaction of related bromobenzoic acids with strong bases like lithium diisopropylamide (LDA) is known to proceed through a benzyne-3-carboxylate intermediate. acs.org This highly reactive species can be "trapped" by reacting it with a diene, such as furan (B31954) or cyclopentadiene, in a Diels-Alder reaction. masterorganicchemistry.com The formation of the characteristic Diels-Alder adduct provides strong evidence for the transient existence of benzyne. masterorganicchemistry.com While these studies often use the corresponding carboxylic acid or other derivatives, the generation of benzyne from this compound under similar conditions is a plausible mechanistic pathway. thieme-connect.dewiley-vch.de

Organometallic Intermediates: In transition-metal-catalyzed reactions, organometallic intermediates play a crucial role. Recent research on palladium/norbornene-catalyzed reactions involving 2-halobenzoic acid derivatives, including anhydrides, has proposed the formation of a rare six-membered spiropalladacycle as a key intermediate. rsc.org The general mechanism of such Catellani-type reactions involves the formation of an aryl-norbornyl-palladacycle (ANP) intermediate. nih.govsnnu.edu.cn In a specific reaction involving carbazoles and 2-bromobenzoic acid, mechanistic experiments suggested that the carboxyl group is essential for stabilizing this palladacycle during the oxidative addition step. rsc.org Characterization of these intermediates often involves stoichiometric studies and spectroscopic analysis of isolated organometallic complexes. nih.gov

Spectroscopic and Advanced Analytical Methodologies for the Structural and Purity Assessment of 2 Bromobenzoic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Bromobenzoic Anhydride (B1165640) and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-bromobenzoic anhydride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The four protons on each of the two identical benzene (B151609) rings are chemically non-equivalent due to the ortho-bromo and anhydride functionalities, leading to a complex multiplet pattern. The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect and magnetic anisotropy of the bromine. In contrast, the proton ortho to the carbonyl group of the anhydride will also experience significant deshielding.

Detailed analysis of the aromatic region would reveal:

A doublet of doublets for the proton at the 6-position (ortho to the carbonyl group).

A triplet for the proton at the 4-position.

A triplet for the proton at the 5-position.

A doublet of doublets for the proton at the 3-position (ortho to the bromine atom).

The precise chemical shifts and coupling constants are influenced by the solvent and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.0 | dd |

| H-4 | 7.4 - 7.6 | t |

| H-5 | 7.5 - 7.7 | t |

| H-6 | 8.0 - 8.2 | dd |

This table is based on theoretical predictions and data from analogous compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will exhibit signals for the six distinct aromatic carbons and the carbonyl carbon of the anhydride. The carbonyl carbons of anhydrides are characteristically found in the downfield region of the spectrum, typically between 160 and 175 ppm. libretexts.org The carbon atom attached to the bromine (C-2) will be significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The other aromatic carbons will have chemical shifts in the range of 120-140 ppm, with their exact positions determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-1 | 130 - 135 |

| C-2 | 120 - 125 |

| C-3 | 133 - 136 |

| C-4 | 128 - 131 |

| C-5 | 132 - 135 |

| C-6 | 130 - 133 |

This table is based on theoretical predictions and data from analogous compounds.

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons on the aromatic ring, allowing for the unambiguous assignment of the H-3, H-4, H-5, and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of the carbon signals for C-3, C-4, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying the quaternary carbons (C-1 and C-2) and the carbonyl carbon. For instance, correlations would be expected between H-6 and the carbonyl carbon, as well as between H-3 and the carbon bearing the bromine (C-2).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of the molecule based on its molecular vibrations. These methods are particularly sensitive to the presence of specific functional groups.

A key feature in the IR and Raman spectra of this compound is the presence of two distinct carbonyl (C=O) stretching bands. This is a hallmark of the anhydride functional group and arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups. stackexchange.comspectroscopyonline.com

Asymmetric C=O Stretch: This vibration typically appears at a higher frequency, in the range of 1850-1800 cm⁻¹. libretexts.org

Symmetric C=O Stretch: This vibration is observed at a lower frequency, generally between 1790-1740 cm⁻¹. libretexts.org

The presence of the electron-withdrawing bromine atom on the aromatic ring is expected to slightly increase these frequencies compared to unsubstituted benzoic anhydride.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch | 1830 - 1810 | Strong |

| Symmetric C=O Stretch | 1770 - 1750 | Strong |

| C-O-C Stretch | 1100 - 1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-Br Stretch | 700 - 600 | Medium-Strong |

This table is based on typical values for aromatic anhydrides and the expected influence of bromine substitution.

The IR and Raman spectra will also display a series of bands corresponding to the vibrations of the aromatic ring. These include C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations. The substitution pattern on the benzene ring gives rise to a characteristic pattern of out-of-plane C-H bending bands in the 900-650 cm⁻¹ region, which can be used to confirm the ortho-substitution pattern. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule and can provide complementary information to the IR spectrum. The symmetric C=O stretch and the aromatic ring breathing modes are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique provides valuable information about the molecule's stability and the characteristic fragmentation pathways it undergoes upon ionization. While direct experimental mass spectra for this compound are not widely published, the expected fragmentation patterns can be inferred from the analysis of related compounds such as 2-Bromobenzoic acid and other aromatic anhydrides.

The nominal molecular weight of this compound (C₁₄H₈Br₂O₃) is 384 g/mol , calculated using the most common isotopes of each element. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This isotopic distribution results in a characteristic M, M+2, and M+4 pattern in the mass spectrum, where the relative intensities of the peaks are approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass of this compound can be calculated and then compared with the experimentally determined mass to confirm its identity.

The theoretical exact mass of the monoisotopic molecular ion of this compound, [C₁₄H₈⁷⁹Br₂O₃]⁺, is 381.88400 Da. chemsrc.com An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence and elemental formula of the compound.

Table 1: Theoretical Exact Masses of Isotopologues of this compound

| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| C₁₄H₈⁷⁹Br₂O₃ | Both Bromine atoms as ⁷⁹Br | 381.8840 |

| C₁₄H₈⁷⁹Br⁸¹BrO₃ | One ⁷⁹Br and one ⁸¹Br | 383.8820 |

| C₁₄H₈⁸¹Br₂O₃ | Both Bromine atoms as ⁸¹Br | 385.8799 |

This interactive table allows sorting by column.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides detailed structural information.

Cleavage of the anhydride bond: A primary fragmentation pathway would be the cleavage of the C-O-C anhydride linkage. This could lead to the formation of a 2-bromobenzoyl cation ([C₇H₄BrO]⁺) with a theoretical m/z of 183/185 (reflecting the bromine isotopes).

Loss of CO: The 2-bromobenzoyl cation could further fragment by losing a molecule of carbon monoxide (CO), resulting in a 2-bromophenyl cation ([C₆H₄Br]⁺) with a theoretical m/z of 155/157.

Loss of Br: Fragmentation involving the loss of a bromine radical from the molecular ion or subsequent fragments is also a plausible pathway.

Formation of other characteristic ions: Other smaller fragments corresponding to the benzene ring and its fragments would also be expected.

The fragmentation of the related 2-Bromobenzoic acid often involves the loss of water and carbon monoxide, leading to the formation of the bromophenyl cation. Similarities in the fragmentation of the aromatic core would be anticipated for the anhydride.

X-ray Diffraction (XRD) for Solid-State Structural Characterization of this compound

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information about its molecular conformation, bond lengths, bond angles, and how the molecules are packed in the crystal lattice.

Crystal Structure Determination and Molecular Conformation

Although a crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related 2-Bromobenzoic acid provides insights into the likely solid-state conformation. In the crystal structure of 2-Bromobenzoic acid, the carboxylic acid group is slightly twisted out of the plane of the benzene ring. researchgate.netnih.gov It is expected that in this compound, the two 2-bromobenzoyl units would also exhibit some degree of rotation around the C-O bonds of the anhydride linkage due to steric hindrance from the bulky bromine atoms.

Table 2: Crystallographic Data for 2-Bromobenzoic Acid (as a reference) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.7955 |

| b (Å) | 3.99062 |

| c (Å) | 22.9240 |

| β (°) | 96.906 |

| Volume (ų) | 1346.9 |

This interactive table allows sorting by column.

Intermolecular Interactions and Packing Arrangements

The way in which molecules of this compound pack in the solid state would be governed by various intermolecular interactions. These could include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding (interactions involving the bromine atoms). The crystal packing would aim to achieve the most thermodynamically stable arrangement. In the case of 2-Bromobenzoic acid, the molecules form dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net While this compound cannot form such hydrogen bonds, other intermolecular forces would dictate its crystal packing.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Common chromatographic techniques that could be applied to this compound include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would be suitable for analyzing this compound. The purity of a sample can be determined by the relative area of the peak corresponding to the anhydride compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its relatively high molecular weight, this compound may require elevated temperatures for volatilization. A GC method coupled with a mass spectrometer (GC-MS) would be particularly powerful, as it would provide both separation and identification of any impurities. etamu.edu

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for reaction monitoring. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product, this compound, can be qualitatively observed.

The choice of chromatographic method and conditions would depend on the specific impurities expected and the matrix in which the anhydride is present. Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector settings to achieve good separation and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile components in a sample of this compound. For GC analysis, compounds with active hydrogen groups, such as carboxylic acids, are often derivatized to increase their volatility. researchgate.net However, the anhydride itself is generally suitable for direct GC analysis under appropriate conditions.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint.

For this compound, the molecular ion peak would be expected, although it may be weak due to the molecule's instability under electron ionization. chemguide.co.uk The fragmentation of aromatic anhydrides often involves cleavage of the anhydride linkage. scribd.com Key fragmentation patterns for this compound would likely arise from the stable acylium ions formed after the initial fragmentation. A significant fragment would be the 2-bromobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this acylium ion. scribd.com

Common volatile impurities that could be detected include residual solvents from the synthesis or purification process and the precursor, 2-bromobenzoic acid. The mass spectrum of 2-bromobenzoic acid is well-documented and would be readily identifiable. nist.gov

Table 1: Hypothetical GC-MS Parameters and Expected Fragments for this compound Analysis

| Parameter | Value |

| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Expected M⁺˙ | m/z 382/384/386 (reflecting bromine isotopes) |

| Major Fragments | m/z 183/185 ([BrC₆H₄CO]⁺), m/z 155/157 ([BrC₆H₄]⁺) |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Purity and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound, particularly for separating it from non-volatile impurities such as the starting material, 2-bromobenzoic acid, and other related byproducts.

Reverse-phase HPLC is the most common mode for this type of analysis. sielc.comekb.eg A C18 column is typically used as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid impurities are in their protonated form for better retention and peak shape. sielc.comchromatographytoday.com

Detection is commonly performed using a UV detector, as the aromatic rings in this compound and its likely impurities absorb UV light strongly. sielc.comthaiscience.info By comparing the retention time of the main peak with that of a known standard, the identity of this compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment. Impurities like 2-bromobenzoic acid will have different retention times, allowing for their separation and quantification. sielc.comchromatographytoday.com

Table 2: Typical HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Expected Elution | 2-Bromobenzoic acid would elute earlier than the more nonpolar this compound. |

Thin Layer Chromatography (TLC) as a Rapid Monitoring Tool

Thin Layer Chromatography (TLC) serves as a quick, simple, and cost-effective method for monitoring the progress of reactions that produce or consume this compound. sigmaaldrich.comsigmaaldrich.com It is widely used in organic synthesis to get a rapid qualitative assessment of the components in a reaction mixture. sigmaaldrich.com

The stationary phase is typically a thin layer of silica (B1680970) gel or alumina coated on a plate of glass, plastic, or aluminum. chemguide.co.ukresearchgate.net A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, moves up the plate by capillary action. chemguide.co.uk

Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. sigmaaldrich.com In the case of analyzing this compound and its precursor 2-bromobenzoic acid, the more polar carboxylic acid will have a stronger interaction with the silica gel stationary phase and will thus travel a shorter distance up the plate (lower Retention factor, Rf) compared to the less polar anhydride. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product.

Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic compounds will appear as dark spots on a fluorescent background. chemguide.co.uk Alternatively, staining reagents like iodine vapor can be used. libretexts.org

Table 3: Example TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:1 v/v) |

| Visualization | UV light (254 nm) |

| Observation | The spot for this compound will have a higher Rf value than the spot for 2-bromobenzoic acid. |

Thermal Analysis Methodologies for Investigating the Thermal Stability of this compound

Thermal analysis techniques are crucial for determining the thermal properties of this compound, such as its melting point, phase transitions, and decomposition temperature. This information is vital for understanding the material's stability during storage and processing.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is a highly sensitive method for determining the melting point and other phase changes of a compound like this compound. nih.gov

In a DSC experiment, a small amount of the sample is placed in a sealed pan, and an empty reference pan is placed alongside it. Both pans are heated or cooled at a controlled, linear rate. The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. nih.gov

When this compound melts, it undergoes an endothermic phase transition, requiring more energy to increase its temperature compared to the reference. This results in a distinct peak on the DSC thermogram. The temperature at the peak of this endotherm is taken as the melting point (Tm). The area under the peak is proportional to the enthalpy of fusion (ΔHfus). The sharpness of the melting peak can also provide an indication of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point.

Table 4: Expected DSC Data for a Pure Sample of this compound

| Parameter | Expected Observation |

| Heating Rate | 10 °C/min |

| Atmosphere | Inert (e.g., Nitrogen) |

| Melting Point (Tm) | A sharp endothermic peak corresponding to the literature melting point. |

| Enthalpy of Fusion (ΔHfus) | Calculated from the integrated area of the melting peak. |

| Other Transitions | Absence of other significant peaks before melting would indicate no major polymorphic transitions under the experimental conditions. |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of this compound.

A small, accurately weighed sample is placed on a sensitive microbalance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously recorded. A plot of mass versus temperature, known as a TGA curve, is generated. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate.

For this compound, the TGA curve would likely show a stable mass up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The decomposition of anhydrides can be complex. For some polymeric anhydrides, an initial mass loss corresponds to the formation of a more stable anhydride structure, followed by the main decomposition at higher temperatures. researchgate.net For this compound, the decomposition would involve the breakdown of the molecule into smaller, volatile fragments. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Table 5: Expected TGA Profile for this compound

| Parameter | Expected Observation |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Initial Mass | Stable until the onset of decomposition. |

| Decomposition Onset | The temperature at which significant mass loss begins. |

| Decomposition Profile | May occur in one or more steps, as indicated by the TGA and DTG curves. |

| Residue | The percentage of mass remaining at the end of the experiment. |

Computational Chemistry and Theoretical Studies on 2 Bromobenzoic Anhydride

Quantum Chemical Calculations of Electronic Structure and Energetics of 2-Bromobenzoic Anhydride (B1165640)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the system.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-bromobenzoic anhydride, a DFT study would typically involve geometry optimization to find the most stable arrangement of atoms in its ground state. From this optimized geometry, various electronic properties could be determined.

A hypothetical data table for the ground state properties of this compound, as would be calculated by DFT methods, is presented below.

Table 1: Hypothetical DFT Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: Specific values are not available in the current literature.)

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For this compound, these methods could be employed to obtain highly accurate energies and molecular properties, serving as a benchmark for less computationally expensive methods like DFT.

Conformational Analysis and Energy Minima Identification

The presence of rotatable bonds in this compound, particularly the C-O-C linkage between the two benzoyl groups, suggests the possibility of multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the lowest energy conformers (energy minima) and the transition states that separate them. Such an analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's calculated equilibrium geometry. Comparing the predicted chemical shifts with experimental data can help assign the observed signals to specific atoms in the molecule.

Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C=O | Data not available | Data not available |

(Note: Specific values are not available in the current literature.)

Calculated Vibrational Frequencies (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Symmetric Stretch | Data not available |

| C=O Asymmetric Stretch | Data not available |

| C-O-C Symmetric Stretch | Data not available |

| C-O-C Asymmetric Stretch | Data not available |

| C-Br Stretch | Data not available |

(Note: Specific values are not available in the current literature.)

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, identifying the lowest energy routes from reactants to products. This involves mapping the potential energy surface and characterizing the transition states that represent the energy maxima along these pathways.

The potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its geometric coordinates. By mapping the PES for a reaction involving this compound, such as its hydrolysis or aminolysis, chemists can identify the most probable reaction pathways. These pathways correspond to the minimum energy path connecting reactants to products.

For instance, the hydrolysis of an anhydride typically proceeds through a nucleophilic acyl substitution mechanism. Computational studies on analogous anhydrides reveal a stepwise pathway involving the formation of a tetrahedral intermediate. The energy profile along the reaction coordinate would show the reactants (anhydride and water), the transition state for the formation of the tetrahedral intermediate, the intermediate itself (a local minimum on the PES), a second transition state for the breakdown of the intermediate, and finally the products (two molecules of 2-bromobenzoic acid).

Table 1: Illustrative Calculated Activation Energies for the Hydrolysis of Benzoic Anhydride Analogs

| Anhydride | Reaction Step | Activation Energy (kcal/mol) |

| Benzoic Anhydride | Formation of Tetrahedral Intermediate | 15.2 |

| Breakdown of Tetrahedral Intermediate | 10.5 | |

| This compound | Formation of Tetrahedral Intermediate | 14.8 |

| Breakdown of Tetrahedral Intermediate | 10.1 | |

| 4-Nitrobenzoic Anhydride | Formation of Tetrahedral Intermediate | 13.5 |

| Breakdown of Tetrahedral Intermediate | 9.2 |

Note: The data in this table is illustrative and intended to represent typical values that might be obtained from quantum mechanical calculations.

Computational modeling serves as a crucial tool for validating proposed reaction mechanisms. By calculating the activation energies of different potential pathways, the most energetically favorable route can be determined. For the reactions of this compound, this could involve comparing a concerted mechanism with a stepwise one.

Theoretical investigations into the aminolysis of anhydrides have shown that the reaction can be catalyzed by a second molecule of the amine, which acts as a general base. Computational models can quantify the reduction in the activation barrier in the presence of such a catalyst, providing strong evidence for its role in the reaction mechanism. The calculated vibrational frequencies of the transition state structures can also be compared with experimental kinetic isotope effect data to further validate the proposed mechanism.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying the details of chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules on a larger scale and over longer timescales. MD simulations model the movement of atoms and molecules, providing a dynamic picture of intermolecular interactions and behavior in solution.

The solvent can have a profound impact on reaction rates and mechanisms. MD simulations can be used to study the solvation of this compound in different solvents. By simulating the anhydride in a box of solvent molecules, it is possible to analyze the structure of the solvation shell and the nature of the solute-solvent interactions.

For example, in a polar protic solvent like water, MD simulations would likely show the formation of hydrogen bonds between the water molecules and the carbonyl oxygen atoms of the anhydride. In a nonpolar aprotic solvent, the interactions would be dominated by weaker van der Waals forces. These differences in solvation can affect the stability of the reactants and transition states, thereby influencing the reaction's activation energy.

Table 2: Illustrative Solvation Free Energies for this compound in Different Solvents

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -12.5 |

| Methanol | -10.8 |

| Acetonitrile | -8.2 |

| Dichloromethane | -5.1 |

| Hexane | -2.3 |

Note: The data in this table is hypothetical and serves to illustrate the trend of solvation energies with solvent polarity.

Aromatic molecules, including derivatives of benzoic acid, are known to self-assemble and aggregate in solution due to non-covalent interactions such as π-π stacking and hydrogen bonding. MD simulations are a powerful tool for investigating these phenomena at the molecular level.

Simulations of this compound in solution could reveal the formation of dimers or larger aggregates. By analyzing the trajectories of the molecules, it is possible to determine the preferred orientation of the molecules within these aggregates and to calculate the free energy of association. Understanding the aggregation behavior is important as it can affect the solubility, reactivity, and other physicochemical properties of the compound. Classical molecular dynamics simulations have been successfully used to investigate the aggregation of similar molecules like benzoic acid in various environments.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing.

For a series of substituted benzoic anhydride analogs, a QSRR model could be developed to predict their rate of hydrolysis. The model would use a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can be calculated from the computationally optimized geometry of the molecules and can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

A typical QSRR study involves the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents on the aromatic ring would be selected. The experimental reactivity data (e.g., rate constants) for these compounds would be collected.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

Table 3: Hypothetical QSRR Model for the Hydrolysis Rate Constant (log k) of Substituted Benzoic Anhydrides

| Descriptor | Coefficient |

| Hammett Sigma (σ) | 1.25 |

| LUMO Energy | -0.85 |

| Molecular Volume | 0.15 |

| Intercept | -2.50 |

Equation: log k = -2.50 + 1.25(σ) - 0.85(LUMO Energy) + 0.15(Molecular Volume) Note: This table and equation represent a hypothetical QSRR model for illustrative purposes.